molecular formula C4H7NO3 B1625255 4-Nitrobutan-2-one CAS No. 58935-95-8

4-Nitrobutan-2-one

Cat. No. B1625255
CAS RN: 58935-95-8
M. Wt: 117.1 g/mol
InChI Key: ZZUHQGCKXVUCFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrobutan-2-one involves asymmetric aldol reactions catalyzed by amino acids in water . A certain amount of organic solvents such as ethanol, tetrahydrofuran still had to combine with water to dissolve the organic aldehydes and promote the reaction .


Molecular Structure Analysis

The molecular formula of 4-Nitrobutan-2-one is C4H7NO3 . The molecular weight is 117.1 g/mol.


Chemical Reactions Analysis

The catalytic reduction of 4-Nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

Scientific Research Applications

Organic Synthesis and Aldol Reactions

4-Nitrobutan-2-one serves as a valuable substrate in organic synthesis. Researchers have explored its use in aldol reactions, where it acts as an electrophile. For instance, a study by Mandal et al. investigated the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one using p-nitrobenzaldehyde and acetone in aqueous micellar media with L-proline as a catalyst . This green chemistry approach eliminates the need for organic solvents, making it environmentally friendly.

Surface Modification and Nanoparticles

Surface-modified nanoparticles play a crucial role in various applications. While not directly related to 4-Nitrobutan-2-one, understanding surface modification principles can enhance its utility. For instance, silica-based nanoparticles, when properly modified, find applications in catalysis, drug delivery, and environmental remediation .

properties

IUPAC Name

4-nitrobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-4(6)2-3-5(7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUHQGCKXVUCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455654
Record name 2-Butanone, 4-nitro- (6CI,9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobutan-2-one

CAS RN

58935-95-8
Record name 2-Butanone, 4-nitro- (6CI,9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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